molecular formula C8H7BrO2S B6147578 methyl 2-bromo-5-sulfanylbenzoate CAS No. 1565039-15-7

methyl 2-bromo-5-sulfanylbenzoate

Cat. No.: B6147578
CAS No.: 1565039-15-7
M. Wt: 247.1
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Description

Methyl 2-bromo-5-sulfanylbenzoate is an aromatic ester derivative featuring a bromine atom at the ortho position (C2) and a sulfanyl (-SH) group at the para position (C5) of the benzene ring. Its molecular formula is C₈H₇BrO₂S, with a molecular weight of approximately 247.11 g/mol.

Properties

CAS No.

1565039-15-7

Molecular Formula

C8H7BrO2S

Molecular Weight

247.1

Purity

95

Origin of Product

United States

Scientific Research Applications

Chemistry: Methyl 2-bromo-5-sulfanylbenzoate is used as an intermediate in the synthesis of more complex organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 2-bromo-5-sulfanylbenzoate exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
Methyl 2-bromo-5-sulfanylbenzoate 2-Br, 5-SH C₈H₇BrO₂S 247.11 Bromo (leaving group), sulfanyl (-SH)
Methyl 2-chloro-5-sulfamoylbenzoate 2-Cl, 5-SO₂NH₂ C₈H₈ClNO₄S 249.68 Chloro, sulfamoyl (polar, acidic)
Methyl 2-methoxy-5-aminosulfonylbenzoate 2-OCH₃, 5-SO₂NH₂ C₉H₁₁NO₅S 257.25 Methoxy (electron-donating), aminosulfonyl

Key Observations:

Substituent Effects on Reactivity: The bromo group in this compound enhances its susceptibility to nucleophilic aromatic substitution (NAS) compared to the chloro analog, which has a weaker leaving group . The sulfanyl (-SH) group offers nucleophilic reactivity, enabling disulfide bond formation or thiol-ene "click" chemistry, unlike the sulfamoyl (-SO₂NH₂) or aminosulfonyl (-SO₂NH₂) groups in analogs, which are more polar and less nucleophilic .

In contrast, the bromo group in the target compound withdraws electrons, increasing electrophilicity at the ester carbonyl .

Physical Properties :

  • Bromine’s higher atomic mass contributes to the target compound’s greater molecular weight compared to its chloro analog. Sulfanyl groups may reduce water solubility relative to sulfonamides due to lower polarity .
  • Data from methyl ester analogs (Table 3, ) suggests that electron-withdrawing groups like Br or Cl increase boiling points compared to methoxy-substituted esters.

Highlights:

  • Synthetic Versatility : The bromo group in the target compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl structures, a pathway less feasible with chloro or methoxy analogs .
  • Thiol Chemistry: The sulfanyl group enables unique reactivity, such as gold-thiolate nanoparticle synthesis or protease inhibition studies, distinct from sulfonamide-based analogs .

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